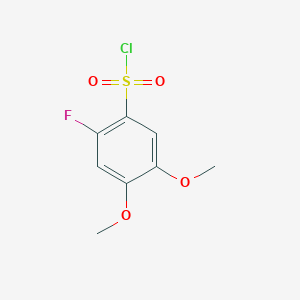

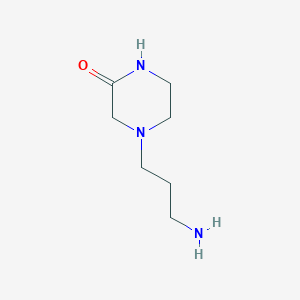

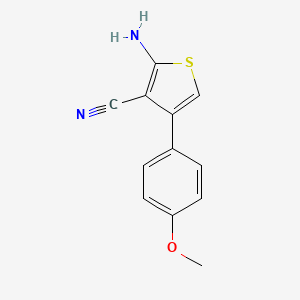

![molecular formula C13H20N2O B1284808 1-{[4-(氨甲基)苯基]甲基}哌啶-4-醇 CAS No. 887588-67-2](/img/structure/B1284808.png)

1-{[4-(氨甲基)苯基]甲基}哌啶-4-醇

描述

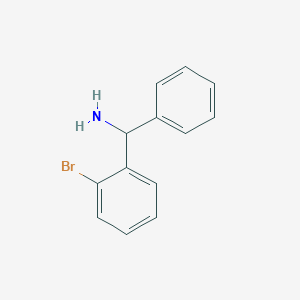

The compound "1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol" is a piperidine derivative, which is a class of organic compounds known for their diverse pharmacological properties. Piperidine derivatives have been extensively studied for their potential as therapeutic agents, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer's disease.

Synthesis Analysis

The synthesis of piperidine derivatives involves multiple steps, including the introduction of various functional groups to enhance the activity of the compound. For instance, the introduction of a bulky moiety in the para position of the benzamide group has been shown to substantially increase anti-AChE activity. Moreover, the addition of an alkyl or phenyl group at the nitrogen atom of benzamide can dramatically enhance this activity, as seen in the synthesis of compounds with potent inhibitory effects on AChE .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their interaction with AChE. The crystal structure of a related compound, 4,4-dimethyl-1-[2-phenyl-1-(phenylamino)ethyl]piperidin-2,6-dione, provides insights into the spatial arrangement of these molecules. The piperidine ring's dihedral angles with the phenyl and phenylamine moieties are significant as they may influence the compound's ability to interact with the active site of AChE. The presence of inter- and intramolecular hydrogen interactions also plays a role in the stability and reactivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by the substituents on the piperidine ring. For example, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate in the synthesis of the diabetes medication Repaglinide, involves a Grignard reaction followed by oxidation, substitution, oximation, and reduction. The reduction step, in particular, has been optimized to be environmentally friendly and to yield fewer impurities .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be characterized using various spectroscopic techniques. For instance, 1-(Phenyl(piperidin-1-yl)methyl)naphthalene-2-ol was characterized using FT-IR, FT-Raman, UV–Visible, NMR, Mass, and CHNS analysis. Computational studies such as DFT and molecular docking have also been employed to predict the properties and biological activity of these compounds. These studies provide valuable information on the vibrational frequencies, NMR chemical shifts, molecular electrostatic potential, and other properties that are important for understanding the behavior of these compounds in biological systems .

科学研究应用

合成和类似物:

- Weis, Kungl, and Seebacher (2003)报道了新的二苯基吡啶类似物的合成,包括将哌啶-4-醇转化为各种取代类似物。这项研究有助于理解化合物如1-{[4-(氨甲基)苯基]甲基}哌啶-4-醇 (Weis, R., Kungl, A., & Seebacher, W., 2003)的化学性质和潜在修饰。

选择性雌激素受体调节剂(SERMs):

- Yadav等人(2011年)设计了基于已接受的药效团模型的手性哌啶-4-醇,试图开发新型选择性雌激素受体调节剂(SERMs)。这项研究展示了这类化合物在靶向雌激素受体方面的潜在应用 (Yadav, Y., et al., 2011)。

抗癫痫药物研究:

- Żesławska等人(2020年)研究了氨基烷醇衍生物,包括1-{[4-(氨甲基)苯基]甲基}哌啶-4-醇,用于抗癫痫药物的开发潜力。该研究重点关注了甲基取代基和N-氧化物形成对晶体中分子几何构型和分子间相互作用的影响 (Żesławska, E., 等人, 2020)。

抗菌和抗氧化性能:

- Гаспарян等人(2011年)合成了新的1-{[4-(氨甲基)苯基]甲基}哌啶-4-醇类似物,并研究了它们的抗菌和抗氧化性能。这项研究突出了这类化合物的潜在生物医学应用 (Гаспарян, Н. К., 等人, 2011)。

神经保护潜力:

- Chenard等人(1995年)确定了(1S,2S)-1-(4-羟基苯基)-2-(4-羟基-4-苯基哌啶基)-1-丙醇作为有效的N-甲基-D-天冬氨酸(NMDA)拮抗剂,暗示了类似化合物如1-{[4-(氨甲基)苯基]甲基}哌啶-4-醇在神经保护中的潜在作用 (Chenard, B., et al., 1995)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

It is known that piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

属性

IUPAC Name |

1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGIUXXVEATROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588488 | |

| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol | |

CAS RN |

887588-67-2 | |

| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

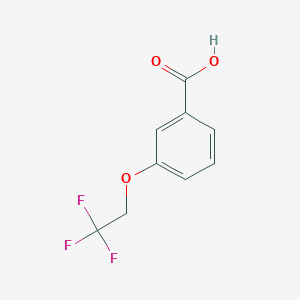

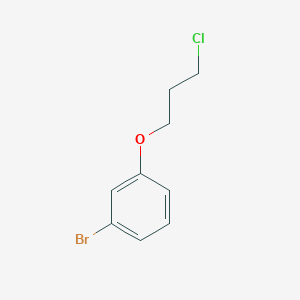

![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)